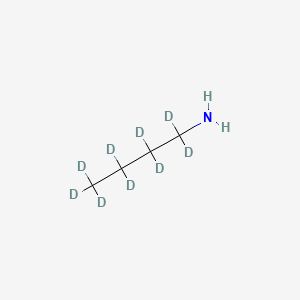
N-Butyl-d9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-d9-amine is a deuterated derivative of n-butylamine, a primary aliphatic amine. It is a colorless liquid with a boiling point of 78°C and a molecular weight of 89.2 g/mol. This compound is used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: N-Butyl-d9-amine can be synthesized through the hydrogenation of butyronitrile using a cobalt/silicon dioxide catalyst . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: N-Butyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylamine oxides.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Butylamine oxides.
Reduction: Butylamine.
Substitution: Various butylamine derivatives depending on the substituent used.
科学研究应用
N-Butyl-d9-amine is used in the preparation of 5-HT6 receptor antagonists, which affect the concentrations of dopamine and norepinephrine . It may be used in the treatment of neurological degenerative diseases such as Alzheimer’s . Additionally, it is used in environmental research to study the effects of deuterated compounds and in industrial research for the development of new materials and chemicals.
作用机制
The mechanism of action of N-Butyl-d9-amine involves its interaction with specific molecular targets such as the 5-HT6 receptor. By binding to this receptor, it modulates the concentrations of neurotransmitters like dopamine and norepinephrine, which play crucial roles in neurological functions . This modulation can lead to therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
- N-Butylamine
- N-tert-Butylamine
- N-Propylamine
- N-Ethylamine
Comparison: N-Butyl-d9-amine is unique due to its deuterated nature, which makes it useful in research applications where isotopic labeling is required. This property distinguishes it from other similar compounds like N-Butylamine and N-tert-Butylamine, which do not have deuterium atoms. The presence of deuterium can affect the compound’s physical and chemical properties, making it valuable for specific scientific studies .
生物活性
N-Butyl-d9-amine, a deuterated form of n-butylamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₄H₉N
- Deuteration : The presence of deuterium (d) atoms in the structure enhances its stability and alters its metabolic pathways compared to its non-deuterated counterpart.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : this compound may influence neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. Its structural similarity to other amines allows it to interact with receptors in the central nervous system (CNS).
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various cell types.
- Cell Proliferation and Apoptosis : Research indicates that N-butyl derivatives can affect cell cycle regulation and apoptosis, potentially leading to anticancer effects.
Case Studies and Experimental Data
-
Cytotoxicity Against Cancer Cells :
- A study assessed the anticancer properties of various amines, including N-butyl derivatives. The results indicated that increasing the length of the alkyl chain enhances cytotoxicity against cancer cell lines due to improved membrane permeability and interaction with cellular targets .
- In vitro tests showed that N-butyl derivatives induced apoptosis in human oral cancer cells, as evidenced by DAPI staining which revealed nuclear fragmentation and membrane blebbing .
-
Neuroprotective Effects :
- A molecular docking study explored the interaction of this compound with cholinesterase enzymes (AChE and BChE). The compound exhibited significant inhibition rates, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
- The inhibition data is summarized in the following table:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| This compound | 71.8 ± 0.6 | 36.2 ± 2.1 |
| Tacrine | 89.6 ± 0.2 | 80.9 ± 0.6 |
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














